molecular formula C17H12F3N3OS B2462798 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 721409-96-7

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2462798
Numéro CAS: 721409-96-7
Poids moléculaire: 363.36
Clé InChI: OUCXLENUJKRODL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.

    Dihydroquinazoline Derivatives: Formed from the reduction of the quinazoline ring.

    Substituted Acetamides: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds displayed potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. For instance, compounds synthesized from this class showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

Synthesis and Evaluation

A significant study involved the synthesis of a series of 2-thioquinazolin-4(3H)-ones, including analogs similar to this compound. These compounds were evaluated against various cancer cell lines (e.g., HepG2, HCT-116). The most potent analogs exhibited IC50 values ranging from 1.5 to 9.43 μM, demonstrating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Studies

In addition to anticancer properties, derivatives of quinazoline have also been explored for their antimicrobial activities. Some synthesized compounds showed promising results against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a broader therapeutic potential beyond oncology .

Summary Table of Key Findings

Property Details
Chemical Formula C15H12F3N3OS
Anticancer Activity Potent inhibitors of EGFR/VEGFR-2 with IC50 values comparable to sorafenib
Mechanism Inhibition of kinases; induction of apoptosis
Cell Lines Tested HepG2, HCT-116
Antimicrobial Activity Active against Mycobacterium smegmatis and Pseudomonas aeruginosa

Mécanisme D'action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability

Activité Biologique

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through the reaction of quinazoline derivatives with various electrophiles. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C15H12F3N3S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (chronic myelogenous leukemia)

In vitro studies indicate that the compound exhibits an IC50 value in the micromolar range, suggesting potent antiproliferative activity. For instance, a study reported that quinazoline derivatives demonstrated IC50 values ranging from 0.1 to 10 µM against MCF-7 cells, indicating strong potential for therapeutic applications in breast cancer treatment .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of cell proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways. Studies have shown that treatment with quinazoline derivatives increases caspase-3 activity significantly, leading to programmed cell death .
  • Cell cycle arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Comparative Activity Table

The following table summarizes the cytotoxic activity of various quinazoline derivatives compared to this compound:

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7~5
N-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrileMCF-72.09
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-70.096
A3 (Hybrid Compound)PC310

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving MCF-7 cells treated with a quinazoline derivative similar to this compound, researchers observed a significant reduction in tumor size in xenograft models .
  • Combination Therapy : A study explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Propriétés

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXLENUJKRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.